molecular formula C14H19N5O B5011156 5-amino-1-(2,5-dimethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(2,5-dimethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5011156
M. Wt: 273.33 g/mol
InChI Key: DMACGTZCIUXSFA-UHFFFAOYSA-N
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Description

5-amino-1-(2,5-dimethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2,5-dimethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

    Attachment of the Dimethylphenyl Group: This step involves the use of appropriate coupling reagents and conditions to attach the dimethylphenyl group to the triazole ring.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activity. It has been investigated for its antimicrobial, antifungal, and anticancer properties.

    Agriculture: The compound may be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-amino-1-(2,5-dimethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological processes affected by the compound. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(2,4-dimethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(2,6-dimethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(2,5-dimethylphenyl)-N-(ethyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-1-(2,5-dimethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern and the presence of the isopropyl group. This unique structure can result in distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-amino-1-(2,5-dimethylphenyl)-N-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-8(2)16-14(20)12-13(15)19(18-17-12)11-7-9(3)5-6-10(11)4/h5-8H,15H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMACGTZCIUXSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C(=O)NC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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